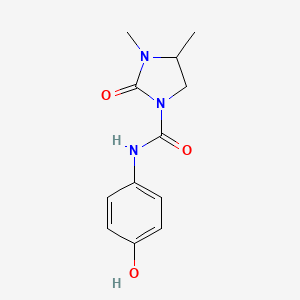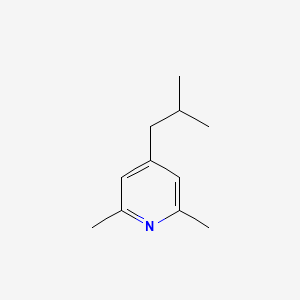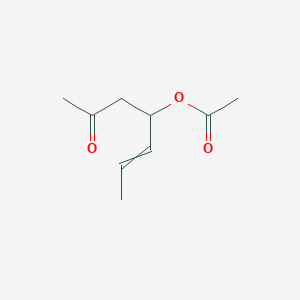
N-(4-Hydroxyphenyl)-3,4-dimethyl-2-oxoimidazolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Hydroxyphenyl)-3,4-dimethyl-2-oxoimidazolidine-1-carboxamide is a synthetic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a dimethyl-2-oxoimidazolidine ring, and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxyphenyl)-3,4-dimethyl-2-oxoimidazolidine-1-carboxamide typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzaldehyde with dimethylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with ethyl chloroformate to yield the desired compound. The reaction conditions often require controlled temperatures and the use of solvents such as acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxyphenyl)-3,4-dimethyl-2-oxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the imidazolidine ring can be reduced to form alcohol derivatives.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-(4-Hydroxyphenyl)-3,4-dimethyl-2-oxoimidazolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Hydroxyphenyl)-3,4-dimethyl-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signaling pathways and exerting biological effects such as apoptosis or anti-inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-Hydroxyphenyl)acetamide:
N-(4-Hydroxyphenyl)retinamide:
Uniqueness
N-(4-Hydroxyphenyl)-3,4-dimethyl-2-oxoimidazolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
89645-76-1 |
|---|---|
Molecular Formula |
C12H15N3O3 |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)-3,4-dimethyl-2-oxoimidazolidine-1-carboxamide |
InChI |
InChI=1S/C12H15N3O3/c1-8-7-15(12(18)14(8)2)11(17)13-9-3-5-10(16)6-4-9/h3-6,8,16H,7H2,1-2H3,(H,13,17) |
InChI Key |
MYGVICYQIGCVPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)N1C)C(=O)NC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-Bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene](/img/structure/B14402743.png)



![1,4-Bis[(ethenylsulfanyl)methyl]benzene](/img/structure/B14402768.png)


![Benzene, 1-[(chloromethyl)sulfonyl]-4-iodo-](/img/structure/B14402787.png)
![1-(2-Methyl-1,6-dioxaspiro[4.4]non-2-en-3-yl)ethan-1-one](/img/structure/B14402809.png)
![3,4-Diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione](/img/structure/B14402815.png)




